Amino-F acid

概要

説明

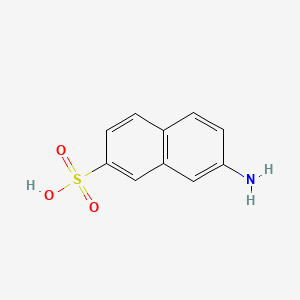

Amino-F acid is an organic compound with the molecular formula C₁₀H₉NO₃S. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a sulfonic acid group. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .

準備方法

Synthetic Routes and Reaction Conditions

Amino-F acid can be synthesized through the Bucherer reaction, which involves the amination of 2-hydroxynaphthalene-7-sulfonic acid with ammonium salts . Another method involves the reduction of 1-nitronaphthalene-8-sulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves the sulfonation of naphthalene followed by nitration and subsequent reduction. The process may also include the use of bisulphites in the Piria method, followed by sulphonation with sulphur trioxide in sulphuric acid .

化学反応の分析

Esterification and Acylation Reactions

Amino acids undergo esterification of their carboxylic acid groups under acidic conditions. For example, glycine reacts with methanol to form methyl glycinate, with the ammonium salt stabilizing intermediates (Fig. 1A) . Acylation of the amine group requires alkaline conditions (pH > 10) to deprotonate the amine, enabling reactions with acyl chlorides or anhydrides. Aspartic acid’s dual carboxyl groups allow benzylation via acid-catalyzed esterification .

Key Data:

-

Esterification rates depend on pH and steric hindrance.

-

Acylation selectivity favors amines over competing nucleophiles (e.g., hydroxide) due to higher nucleophilicity .

Thermal Decomposition Pathways

Eight amino acids (e.g., glycine, cysteine, aspartic acid) decompose endothermically between 185–280°C, releasing volatile products like H₂O, NH₃, and CO₂ (Table 1). Cysteine uniquely emits CO₂ and H₂S, forming solid residues rich in peptide bonds .

Table 1: Thermal Decomposition Data for Selected Amino Acids

| Amino Acid | Tₚₑₐₖ (°C) | ΔH (kJ/mol) | Volatile Products (mol/mol) |

|---|---|---|---|

| Glycine | 250 | 64 | 1.27 H₂O, 0.44 NH₃ |

| Cysteine | 245 | 94 | 0.99 CO₂, 0.54 NH₃ |

| Aspartic | 280 | 151 | 1.85 H₂O, 0.67 NH₃ |

Radical Reactions and Thermodynamics

Amino acid radicals (e.g., tyrosine, tryptophan) participate in redox processes with formal reduction potentials (E°´) ranging from 0.91–1.03 V (pH 7.0). These radicals mediate hydrogen atom transfer (HAT) and electron transfer (ET) in enzymatic catalysis .

Table 2: Redox Potentials of Protein-Bound Amino Acid Radicals

| Protein System | E°´ (V vs. NHE) | pH |

|---|---|---|

| α₃Y (Tyrosine) | 1.065 | 5.5 |

| α₃W (Tryptophan) | 1.097 | 6.9 |

| α₃C (Cysteine) | 1.170 | 5.5 |

Reactions with Aldehydes and Nitrous Acid

α-Amino acids form Schiff bases with aldehydes (e.g., pyridoxal phosphate in transamination), leading to decarboxylation or deamination (Fig. 2) . Nitrous acid reacts with primary amines in amino acids to form diazonium salts, which decompose to alcohols or diazo compounds .

Functional Diversity in Mutational Landscapes

Deep mutational scanning of 30 proteins reveals 100+ amino acid functional subtypes. Charged residues (e.g., lysine, glutamate) often tolerate polarity but resist nonpolar substitutions, while cysteines exhibit context-dependent disulfide or H-bond roles .

科学的研究の応用

Radiopharmaceutical Applications

Amino-F acid derivatives, particularly those labeled with fluorine-18, are being extensively researched for their use in positron emission tomography (PET) imaging. These compounds target amino acid transporters that are often overexpressed in various tumors, making them valuable for cancer diagnostics.

- Recent Advances : New methodologies for synthesizing 18F-labeled amino acids have emerged, improving radiochemical yields and stability. For instance, compounds like [18F]4c have shown promising results in vivo, with higher uptake in tumor cells compared to traditional imaging agents like [18F]FDG .

- Case Studies : A study demonstrated that [18F]FDOPA PET metabolic tumor volume measurements could predict patient outcomes following antiangiogenic treatment, highlighting the clinical relevance of amino acid tracers in neuro-oncology .

Nutritional Optimization

This compound plays a crucial role in dietary formulations aimed at enhancing human health and performance. Research indicates that an optimized amino acid composition can lead to improved muscle strength and overall health.

- Exome-Matched Diets : Recent studies have shown that diets tailored to match the exome-based amino acid profile can enhance growth and reduce metabolic waste in model organisms like fruit flies. This suggests potential applications in human nutrition to optimize health outcomes .

- Impact on Gut Health : Adjusted protein formulas containing optimal amino acid patterns have been linked to improvements in gut microbiota balance, particularly following chemotherapy-induced dysbiosis. This underscores the importance of amino acids in maintaining gut health during medical treatments .

Clinical Applications in Liver Disease

This compound concentrations are altered in conditions such as non-alcoholic fatty liver disease (NAFLD), where increased levels of branched-chain amino acids (BCAAs) correlate with obesity and insulin resistance.

- Research Findings : A study found that specific amino acids like glutamate and glycine were significantly altered in patients with NAFLD, suggesting their potential as biomarkers for disease severity and progression .

- Clinical Implications : Monitoring these amino acids could provide insights into patient management strategies for those suffering from liver diseases.

Structural Modifications and Antitumor Activity

This compound derivatives have been synthesized to evaluate their antitumor activities. Research has shown that certain derivatives exhibit substantial tumor inhibition rates while minimizing damage to healthy tissues.

- Antitumor Studies : In vivo studies on H22 tumor-bearing mice indicated that specific amino acid derivatives had inhibition rates significantly higher than conventional treatments, demonstrating their potential as therapeutic agents .

Advanced Detection Techniques

Innovative detection methods utilizing amino acids are being developed for precise identification and quantification of biomolecules.

作用機序

The mechanism of action of Amino-F acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can bind to proteins such as human serum albumin, affecting their conformation and function . The compound’s sulfonic acid group allows it to participate in various electrostatic interactions, while the amino group can form hydrogen bonds and other interactions with biological molecules .

類似化合物との比較

Amino-F acid can be compared with other aminonaphthalenesulfonic acids, such as:

1-Aminonaphthalene-4-sulfonic acid: Used as a precursor to acid red dyes.

2-Aminonaphthalene-1-sulfonic acid:

2-Aminonaphthalene-8-sulfonic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers .

生物活性

Amino-F acid, a compound derived from amino acids, has garnered significant attention in recent research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

Amino acids are fundamental building blocks of proteins and play critical roles in various biological processes. This compound, specifically, is a derivative that exhibits unique properties and biological activities. Its structure allows it to interact with various biological pathways, influencing cellular functions and metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Signal Transduction : this compound has been shown to modulate signaling pathways involved in cellular growth and differentiation. This includes interactions with receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial for tumor proliferation and angiogenesis .

- Nutrient Sensing : It plays a role in nutrient sensing pathways, particularly in cancer cells. This compound can influence the mTOR pathway, which is pivotal for protein synthesis and cell growth .

- Antioxidant Activity : Some studies suggest that this compound may have antioxidant properties, helping to mitigate oxidative stress within cells .

Therapeutic Applications

This compound has shown promise in various therapeutic areas:

- Cancer Therapy : Research indicates that this compound derivatives can inhibit tumor growth by targeting specific signaling pathways. For example, compounds derived from this compound demonstrated significant antitumor activity in preclinical models, with inhibition rates exceeding 55% at therapeutic dosages .

- Metabolic Disorders : Given its role in amino acid metabolism, this compound may also be beneficial in treating metabolic disorders by influencing metabolic pathways and improving nutrient utilization .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound derivatives in H22 tumor-bearing mice. The results showed a tumor inhibition rate of 69.3% at a dosage of 40 mg/kg, indicating substantial efficacy compared to standard treatments. Furthermore, these compounds exhibited lower toxicity to liver and kidney tissues than conventional therapies .

Case Study 2: Nutritional Impact

A comprehensive analysis of dietary amino acids highlighted the variability of amino acid composition in human diets. This compound was noted for its dynamic presence across different food sources, influencing overall health outcomes related to amino acid intake variability .

Research Findings

Recent findings underscore the importance of this compound in various biological contexts:

| Study | Findings | Implications |

|---|---|---|

| Francisco et al. (2012) | Inhibition of EGFR and VEGFR-2 by derivatives | Potential for cancer treatment |

| Zhang et al. (2018) | Antitumor activity with minimal organ toxicity | Safer alternative for chemotherapy |

| Nature Review (2024) | Role in metabolic regulation and tumor immunity | Insights into therapeutic strategies |

特性

IUPAC Name |

7-aminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAUOXITMZTUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964227 | |

| Record name | 7-Aminonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-44-0, 5412-82-8 | |

| Record name | 2-Aminonaphthalene-7-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassella's acid F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-naphthylamine-7-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminonaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 7-aminonaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYLAMINE-7-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96SWF64YC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。